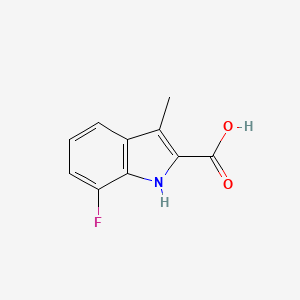

6-Ethyl-1,5-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Übersicht

Beschreibung

“6-Ethyl-1,5-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid” is a chemical compound with the CAS Number: 1123169-29-8 . It has a molecular weight of 195.22 . The IUPAC name for this compound is 6-ethyl-1,5-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid .

Chemical Reactions Analysis

While specific chemical reactions involving “6-Ethyl-1,5-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid” are not mentioned in the available resources, it’s known that 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives can react with alkyl halides .It should be stored at a temperature between 28 C . More detailed physical and chemical properties are not available in the retrieved resources.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Research

This compound is a building block in pharmaceutical research, particularly in the synthesis of various dihydropyridine derivatives . Dihydropyridines are a class of compounds known for their wide range of biological activities, including acting as calcium channel blockers. These are used in the treatment of cardiovascular diseases such as hypertension.

Material Science

In material science, the compound’s derivatives can be used to create novel materials with specific electronic or optical properties. The pyridine ring structure is a key component in many functional materials, including light-emitting diodes (LEDs) and organic semiconductors .

Chemical Synthesis

As a versatile chemical intermediate, this compound can be used in the synthesis of more complex organic molecules. Its carboxylic acid group allows for various reactions, including esterification and amidation, which are fundamental in producing a wide array of synthetic compounds .

Agrochemical Research

In agrochemical research, derivatives of this compound may be explored for their potential as novel pesticides or herbicides. The structural motif of dihydropyridine is present in several plant growth regulators and insect repellents .

Feed Additive Development

This compound has been studied for its use as a feed additive in veterinary medicine. It can potentially improve the growth and reproductive performance of livestock and poultry, as well as enhance the quality of animal products .

Antioxidant Properties

Research has indicated that dihydropyridine derivatives exhibit antioxidant properties. This compound could be used to develop new antioxidants that protect against oxidative stress, which is implicated in various diseases and aging processes .

Neuroprotective Agent

The compound’s derivatives are being investigated for their neuroprotective effects. They may offer therapeutic benefits in neurodegenerative diseases by protecting neuronal cells from damage .

Cosmetic Industry

In the cosmetic industry, the compound’s derivatives could be used to develop new skincare products. Their antioxidant properties may help in preventing skin aging and improving skin health .

Eigenschaften

IUPAC Name |

6-ethyl-1,5-dimethyl-2-oxopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-4-8-6(2)5-7(10(13)14)9(12)11(8)3/h5H,4H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYOHYLWEDVTHHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C(=O)N1C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20653239 | |

| Record name | 6-Ethyl-1,5-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20653239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1123169-29-8 | |

| Record name | 6-Ethyl-1,5-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20653239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-Aminophenyl)-1-[3-(trifluoromethyl)phenyl]urea](/img/structure/B1519068.png)

![5-bromo-N-[3-(dimethylamino)-2,2-dimethylpropyl]pyridin-2-amine](/img/structure/B1519069.png)

![2-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethanol](/img/structure/B1519078.png)